(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide
Description
The compound (E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide features a benzodioxole moiety, an acrylamide linker, a phenyl-tetrazole core, and an N-cyclopentyl carboxamide group. The cyclopentyl group likely improves lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
2-[4-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]phenyl]-N-cyclopentyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c30-21(12-6-15-5-11-19-20(13-15)33-14-32-19)24-17-7-9-18(10-8-17)29-27-22(26-28-29)23(31)25-16-3-1-2-4-16/h5-13,16H,1-4,14H2,(H,24,30)(H,25,31)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLHTMFUIHJNGF-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d][1,3]dioxole derivatives, have been reported to modulate atp-binding cassette transporters. These transporters play a crucial role in cellular processes, including the transport of various molecules across extracellular and intracellular membranes.
Mode of Action
It’s worth noting that similar compounds have been synthesized and used in the construction of trithiocarbonates as histone deacetylase (hdac) inhibitors. HDACs are a group of enzymes that play a key role in the regulation of gene expression.
Biological Activity
The compound (E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a complex organic molecule featuring a tetrazole ring and a benzo[d][1,3]dioxole moiety, which are known for their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Benzo[d][1,3]dioxole : Known for its presence in various bioactive compounds.
- Tetrazole Ring : Associated with a range of biological activities including antimicrobial and anticancer effects.
- Acrylamide and Carboxamide Functionalities : These groups suggest potential reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance:
- A series of tetrazole derivatives have been synthesized and tested for their antibacterial activity, showing effectiveness against various strains including Staphylococcus aureus and Escherichia coli .
- The introduction of specific functional groups has been shown to enhance the antimicrobial efficacy of tetrazole compounds .
Anticancer Activity
Tetrazole-containing compounds have also demonstrated promising anticancer activities:
- Certain derivatives have shown significant cytotoxic effects against various cancer cell lines, such as liver carcinoma (Hep G2) and lung adenocarcinoma (A549) .
- The mechanism often involves binding to DNA and inhibiting tubulin polymerization, which is crucial for cancer cell division .
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 80 | Hep G2 | 4.2 | |
| Compound 82 | A549 | 1.1 (inhibitor of tubulin polymerization) |
Case Studies
Several studies highlight the biological activity of similar compounds:
- Antiprotozoal Activity : Research has shown that azabicyclo-nonanes with tetrazole or sulfonamide structures exhibit antiplasmodial activity against Plasmodium falciparum with IC50 values in the low micromolar range .
- Cytotoxicity Studies : Compounds were evaluated for cytotoxic effects on normal cell lines alongside their therapeutic potential against cancer cells, demonstrating a balance between efficacy and safety .
The exact mechanism of action for this compound remains largely unexplored. However, based on structural similarities to other biologically active compounds, it is hypothesized that:
- The compound may interact with DNA or inhibit key enzymes involved in cellular processes.
- The presence of the tetrazole ring could facilitate interactions with metal ions or proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs were identified from literature, focusing on shared motifs like benzodioxole, acrylamide, tetrazole, or carboxamide groups.
Table 1: Structural Comparison with Similar Compounds
Physicochemical and Pharmacological Implications
- Tetrazole vs.
- Acrylamide Linker : Present in both the target compound and ’s analog, this group facilitates conjugation and may stabilize the (E)-configuration, critical for binding interactions .
- Benzodioxole vs. Benzoimidazole : Benzodioxole () offers metabolic resistance due to its electron-rich aromatic system, whereas benzoimidazole () may improve DNA intercalation or enzyme inhibition .
- Carboxamide vs. Hydrazinecarboxamide : The cyclopentyl carboxamide in the target compound likely enhances lipophilicity compared to ’s hydrazinecarboxamide, which has a more polarizable NH group .
Methodological Considerations
- Synthesis and Characterization : X-ray crystallography () confirmed the (E)-configuration of acrylamide derivatives, ensuring structural fidelity . Spectroscopic techniques (FT-IR, NMR) were consistently used across studies to verify functional groups .
- Similarity Metrics : Chemoinformatics tools like the Tanimoto coefficient () quantify structural overlap, though specific data for these compounds is lacking. Such methods highlight the importance of heterocycles and substituents in defining similarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
